4-Methyl-6-(trifluoromethyl)pyrimidine-5-carboxylic acid
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Overview
Description
4-Methyl-6-(trifluoromethyl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H5F3N2O2. This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a carboxylic acid group (-COOH) attached to a pyrimidine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(trifluoromethyl)pyrimidine-5-carboxylic acid typically involves the reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines. This process proceeds via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction . The reaction conditions often include the use of organic solvents such as chloroform (CHCl3) and neutralization with sodium carbonate (Na2CO3) to maintain a pH of 7-8 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(trifluoromethyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur tetrafluoride (SF4) for trifluoromethylation and antimony trifluoride (SbF3) for the Swarts reaction . The conditions often involve the use of catalysts and controlled temperatures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
4-Methyl-6-(trifluoromethyl)pyrimidine-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(trifluoromethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to diffuse easily into cells and interact with intracellular targets . The compound can inhibit enzymes or bind to receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid
- Ethyl 2-chloro-4-(4-substituted phenyl)-6-methylpyrimidine-5-carboxylate
Uniqueness
4-Methyl-6-(trifluoromethyl)pyrimidine-5-carboxylic acid is unique due to the specific positioning of the trifluoromethyl and carboxylic acid groups on the pyrimidine ring. This configuration imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C7H5F3N2O2 |
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Molecular Weight |
206.12 g/mol |
IUPAC Name |
4-methyl-6-(trifluoromethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H5F3N2O2/c1-3-4(6(13)14)5(7(8,9)10)12-2-11-3/h2H,1H3,(H,13,14) |
InChI Key |
NNZVIHJFPPBRNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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